molecular formula C16H12ClF6N3O B11080595 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide

4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide

Cat. No.: B11080595
M. Wt: 411.73 g/mol
InChI Key: RBPSDWPVMHTPSI-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzamide moiety linked to a hexafluoropropanyl group, which is further connected to a methylpyridinylamine group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexafluoropropanyl Intermediate: This step involves the reaction of hexafluoropropanol with a suitable chlorinating agent to form the hexafluoropropanyl chloride intermediate.

    Amination Reaction: The hexafluoropropanyl chloride is then reacted with 5-methyl-2-pyridinylamine under controlled conditions to form the hexafluoropropanyl-pyridinylamine intermediate.

    Coupling with Chlorobenzamide: Finally, the hexafluoropropanyl-pyridinylamine intermediate is coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide
  • 4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2,1,3-benzoxadiazole-7-sulfonamide

Uniqueness

4-CHLORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H12ClF6N3O

Molecular Weight

411.73 g/mol

IUPAC Name

4-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C16H12ClF6N3O/c1-9-2-7-12(24-8-9)25-14(15(18,19)20,16(21,22)23)26-13(27)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,24,25)(H,26,27)

InChI Key

RBPSDWPVMHTPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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